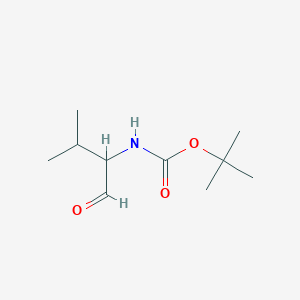

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate

Description

BenchChem offers high-quality Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-methyl-1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h6-8H,1-5H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNBXYLOSIKZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338035 | |

| Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106391-88-2 | |

| Record name | tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (S)-Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (Boc-L-Valinal)

[1][2]

Executive Summary

Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate (CAS 79069-51-5), commonly known as Boc-L-Valinal , is a critical chiral building block in the synthesis of peptide-based pharmacophores.[1][2] It serves as the aldehyde precursor for a wide class of protease inhibitors (e.g., calpain and proteasome inhibitors) and transition-state mimetics.

This guide addresses the specific challenges associated with Boc-L-Valinal: its inherent instability toward racemization at the

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (S)-tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate |

| Common Name | Boc-L-Valinal |

| CAS Number | 79069-51-5 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Chirality | L-isomer (S-configuration at |

| Physical State | White to off-white solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |

| Stability | Air/Moisture sensitive; prone to epimerization |

Synthetic Routes & Optimization

The synthesis of Boc-L-Valinal is a balance between yield and optical purity. The aldehyde group is highly electron-withdrawing, increasing the acidity of the

Primary Route: Oxidation of Boc-L-Valinol

The most reliable route involves the oxidation of the corresponding alcohol, Boc-L-Valinol (derived from Boc-L-Valine).

Method A: Dess-Martin Periodinane (DMP) [Recommended for Bench Scale]

DMP is preferred over Swern oxidation for small-to-medium scale (mg to gram) because it avoids the use of toxic oxalyl chloride and operates under mild, near-neutral conditions that minimize racemization.

Protocol:

-

Setup: Dissolve Boc-L-Valinol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Oxidation: Cool to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

-

Quench (Critical): Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C .

-

Note: Do not use heat during evaporation to prevent epimerization.

-

Method B: Swern Oxidation [Recommended for Scale-Up]

For larger scales (>10g), Swern oxidation is more cost-effective but requires precise temperature control (-78°C) to prevent side reactions.

Critical Control Point:

-

Temperature: Must be maintained strictly at -78°C during the addition of DMSO and the alcohol.

-

Base Addition: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) must be added slowly. Rapid addition can cause local exotherms that trigger racemization.

Alternative Route: Reduction of Weinreb Amide

Reduction of the Boc-Valine-Weinreb amide (N-methoxy-N-methylamide) with Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H yields the aldehyde. This method is less prone to over-oxidation but requires strict anhydrous handling.

Technical Visualization: Synthesis & Utility Map

The following diagram illustrates the synthesis of Boc-L-Valinal and its divergence into critical therapeutic classes.

Caption: Synthetic pathway from Boc-L-Valine to Boc-L-Valinal and its downstream divergence into pharmacophores.

Applications in Drug Development[5][6][7]

Protease Inhibitors (The "Warhead" Concept)

Boc-L-Valinal acts as a transition-state analog. The aldehyde carbon is electrophilic and undergoes reversible hemithioacetal formation with the active site cysteine of proteases (e.g., Calpain, Cathepsin, Proteasome).

-

Mechanism: The aldehyde mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "locking" the enzyme.

-

Example: Precursors to compounds like MG-132 (Z-Leu-Leu-Leu-al) often utilize similar valine-based aldehyde motifs for specificity.

Reductive Amination

The aldehyde is a versatile handle for installing amine-based linkers without racemization, provided mild reducing agents like Sodium Triacetoxyborohydride (STAB) are used.

Handling, Stability & Storage (The "Experience" Pillar)

The Challenge: Amino aldehydes are optically unstable. The

Best Practices:

-

Storage: Store at -20°C or lower under Argon/Nitrogen.

-

Purification: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze epimerization. If necessary, use neutral alumina or deactivated silica (treated with 1% Et₃N).

-

Usage: Ideally, generate in situ and use immediately. If isolation is required, use the crude product if purity is >90%.

-

Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage as they can form hemiacetals.

References

-

GuideChem . Boc-L-Valinal CAS 79069-51-5 Properties and Applications. Retrieved from

-

BenchChem . Application Notes: Boc-L-Valine as a Chiral Building Block. Retrieved from

-

PubChem . (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate Compound Summary. Retrieved from

-

Organic Chemistry Portal . Oxidation of Alcohols to Aldehydes (Dess-Martin Periodinane). Retrieved from

-

ChemicalBook . Boc-L-Valinal Product Specifications and Suppliers. Retrieved from

Boc-L-valinal chemical structure and properties

CAS: 79069-51-5 | Formula: C₁₀H₁₉NO₃ | M.W.: 201.26 g/mol [1]

Executive Summary

Boc-L-valinal is a critical chiral building block in the synthesis of peptide-based protease inhibitors, including transition-state inhibitors for serine and cysteine proteases.[1] It serves as the immediate precursor to the pharmacophores found in antiviral drugs such as Boceprevir (HCV) and Nirmatrelvir (COVID-19/Paxlovid).[1] Unlike its stable precursors (Boc-L-valine and Boc-L-valinol), Boc-L-valinal is chemically labile, prone to racemization and oxidation.[1] This guide outlines the structural properties, high-fidelity synthesis, and handling protocols required to maintain its stereochemical integrity during drug development workflows.[2]

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

Critical Distinction: Databases frequently conflate the physical properties of Boc-L-valinal with its stable acid precursor, Boc-L-valine.[1] Researchers must verify the identity of their material using

| Property | Data / Description |

| IUPAC Name | tert-butyl (S)-(1-oxobutan-2-yl)carbamate |

| Physical State | Viscous oil or low-melting solid. (Note: Often solidifies upon deep cooling; commercial samples may appear as waxy solids).[1][3][4] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol. Insoluble in water. |

| Stability | Unstable. Susceptible to: 1. Oxidation to Boc-L-valine (air sensitive).2.[1] Racemization at the |

| Storage | -20°C under Argon/Nitrogen. Long-term storage is not recommended; synthesize fresh for critical applications.[1] |

Structural Analysis & Spectroscopic Identification[1]

The reactivity and instability of Boc-L-valinal arise from the electron-withdrawing aldehyde group adjacent to the chiral

H NMR Diagnostic Signals (CDCl

, 400 MHz)

The integrity of the aldehyde can be validated by the presence of a distinct signal downfield and the integration of the

-

Aldehyde Proton (-CHO):

9.60 – 9.65 ppm (s or d, 1H).[1] Loss of this signal indicates oxidation. -

Carbamate NH:

~5.05 ppm (broad d, 1H). -

-Proton (CH-NH):

-

Boc Group:

1.45 ppm (s, 9H). -

Valine Methyls:

0.90 – 1.05 ppm (overlapping d, 6H).

Racemization Risk

The

-

Avoid: Triethylamine (TEA) in workups without immediate neutralization.

-

Avoid: Prolonged silica gel chromatography.

High-Fidelity Synthesis Protocol

While reduction of Weinreb amides is a valid route, the Dess-Martin Periodinane (DMP) oxidation of Boc-L-valinol is the preferred method for small-to-medium scale synthesis in drug discovery.[1] It proceeds under mild, neutral conditions that minimize racemization.

Reagents

-

Oxidant: Dess-Martin Periodinane (DMP) (1.1 – 1.2 equiv).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated NaHCO

+ Na

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Dissolve Boc-L-valinol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Oxidation: Add DMP (1.1 equiv) in a single portion at 0°C .

-

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 60–90 minutes. Monitor by TLC (stain with ninhydrin or KMnO

); the aldehyde spot will be less polar than the alcohol. -

Quench (Critical): Dilute with Et

O. Pour into a vigorously stirred 1:1 mixture of sat. NaHCO -

Workup: Separate layers. Wash organic phase with sat. NaHCO

(x2) and Brine (x1). Dry over Na -

Isolation: Filter and concentrate in vacuo at low temperature (<30°C) .

-

Purification: If necessary, perform flash filtration through a short pad of silica gel (deactivated with 1% Et

N/Hexanes if extremely sensitive, though neutral silica is usually sufficient for rapid filtration). Do not run a long column.

Figure 1: Synthesis pathway from Boc-L-Valine to Boc-L-Valinal and key downstream applications.[1]

Reactivity & Applications in Drug Design

Boc-L-valinal acts as a "stereochemical anchor" for P2/P3 positions in peptidomimetic drugs.[1]

1. Protease Inhibitor Synthesis

The aldehyde group is a versatile electrophile. It can be:

-

Trapped directly: To form peptide aldehydes (e.g., Calpain inhibitors) which form reversible hemiacetal adducts with the active site serine/cysteine of the enzyme.

-

Converted to Warheads:

2. Reductive Amination

Reaction with amines in the presence of NaBH(OAc)

Figure 2: Divergent synthesis of pharmacophores from the Boc-L-Valinal core.[1]

Handling & Troubleshooting

Quality Control Check

Before using Boc-L-valinal in a subsequent step, perform a "10-minute QC":

-

Take an aliquot (~5 mg).

-

Dissolve in CDCl

. -

Run a quick

H NMR. -

Check: Is the aldehyde peak at 9.6 ppm present? Is the ratio of aldehyde to Boc methyls (1:9) correct?

-

If aldehyde peak is missing: The compound has oxidized to the acid.[6]

-

If

-proton signal is split/complex: Racemization may have occurred.

-

Common Pitfalls

-

"My product disappeared on the column."

-

Cause: The aldehyde bound irreversibly to the silica or degraded.

-

Solution: Use a shorter column, deactivate silica with 1% triethylamine (if product is not base-sensitive), or switch to crystallization if possible.

-

-

"The melting point is wrong."

-

Cause: You are likely looking at data for Boc-L-Valine (Acid) or Boc-L-Valinol (Alcohol).[1]

-

Solution: Rely on NMR, not melting point, for this intermediate.

-

References

-

Chemical Identity & Properties

-

Synthesis (DMP Oxidation)

-

Application in Protease Inhibitors (Nirmatrelvir)

-

Racemization Studies

-

Lube, A., et al. (2005). Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatographic Science. Retrieved from [Link]

-

Sources

Technical Monograph: Boc-Val-aldehyde (N-Boc-L-valinal)

[1]

Executive Summary

Boc-Val-aldehyde (N-tert-butoxycarbonyl-L-valinal) is a critical chiral intermediate in the synthesis of peptide-based protease inhibitors, most notably for calpain and the 20S proteasome (e.g., MG132).[1] Its utility lies in the electrophilic aldehyde "warhead," which forms a reversible covalent hemiacetal adduct with the active site cysteine or serine of target proteases. However, this same reactivity renders the compound optically unstable; it is highly prone to racemization at the

Chemical Identity & Nomenclature[1][2][3]

Critical Distinction: Researchers frequently confuse the aldehyde with its precursor acid, Boc-Val-OH.[1] Ensure verification of the CAS number before procurement or synthesis.

| Parameter | Specification |

| Common Name | Boc-L-valinal |

| Systematic IUPAC Name | tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |

| CAS Number | 79069-51-5 (L-isomer) |

| Molecular Formula | C |

| Molecular Weight | 201.26 g/mol |

| SMILES | CC(C)NC(=O)OC(C)(C)C |

| Appearance | White to pale yellow solid (low melting point) or oil |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Warning: CAS 13734-41-3 refers to Boc-Val-OH (the carboxylic acid).[1] CAS 72155-45-4 refers to Boc-Phe-al (the phenylalanine derivative).[1] Mismatched starting materials are a common source of synthetic failure.

Synthetic Methodologies

The synthesis of amino aldehydes is non-trivial due to the high risk of racemization at the

Method A: Dess-Martin Oxidation (Preferred)

The oxidation of Boc-L-valinol using Dess-Martin Periodinane (DMP) is the gold standard.[1] Unlike Swern oxidation, which requires basic conditions (triethylamine) that can trigger racemization, DMP operates under neutral or slightly acidic conditions, preserving the stereocenter.

Protocol:

-

Reagents: Dissolve Boc-L-valinol (1.0 equiv) in wet dichloromethane (DCM). Note: DMP requires trace water to accelerate the ligand exchange mechanism.

-

Addition: Add DMP (1.2 equiv) at 0°C.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with ninhydrin or KMnO

). -

Workup: Quench with a 1:1 mixture of saturated NaHCO

and Na -

Purification: Rapid filtration through a short pad of silica gel is recommended. Prolonged exposure to silica causes epimerization.

Method B: Weinreb Amide Reduction (Alternative)

This method converts Boc-Val-OH to its Weinreb amide (N-methoxy-N-methylamide), followed by reduction with Lithium Aluminum Hydride (LiAlH

Protocol:

-

Coupling: React Boc-Val-OH with N,O-dimethylhydroxylamine hydrochloride using EDCI/HOBt.

-

Reduction: Treat the isolated Weinreb amide with LiAlH

(0.5 equiv) in THF at -78°C. -

Mechanism: The stable chelated intermediate prevents over-reduction to the alcohol. Hydrolysis releases the aldehyde.

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing Boc-Val-aldehyde, highlighting the critical decision points for chirality preservation.

Caption: Comparative synthetic routes. Route A (DMP Oxidation) is preferred for maintaining high enantiomeric excess (ee).

Handling, Stability & Storage (E-E-A-T)

The technical integrity of experiments involving Boc-Val-aldehyde depends entirely on proper handling.[1]

1. Racemization on Silica:

Amino aldehydes possess an acidic

-

Best Practice: If purification is necessary, use neutral alumina or flash chromatography on silica with 1% acetic acid in the eluent to suppress deprotonation. Ideally, use the crude product immediately if purity >90%.

2. Hydration and Polymerization: Aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of water.

-

Storage: Store under Argon at -20°C.

-

Long-term Storage: Convert to the bisulfite adduct (solid) for stability. The free aldehyde can be regenerated using aqueous NaHCO

.

3. Oxidation: Air oxidation converts the aldehyde back to the carboxylic acid (Boc-Val-OH).[1] Always purge containers with inert gas.

Therapeutic Applications: Protease Inhibition[1][8]

Boc-Val-aldehyde acts as a "warhead" transition-state analog.[1] It is primarily used to synthesize inhibitors for cysteine proteases (e.g., Calpain I/II, Cathepsin B) and the proteasome.

Mechanism of Action

The electrophilic aldehyde carbon undergoes nucleophilic attack by the active site thiol (Cys) or hydroxyl (Ser) of the protease. This forms a reversible hemi(thio)acetal adduct that mimics the tetrahedral transition state of peptide bond hydrolysis, thereby stalling the enzyme.

Key Derivatives:

-

MG132 (Z-Leu-Leu-Leu-al): A potent 20S proteasome inhibitor.[1]

-

MDL-28170 (Calpain Inhibitor III): Uses the Val-aldehyde pharmacophore to target neurodegenerative pathways.[1]

Visualization: Inhibition Mechanism

The diagram below illustrates the molecular interaction between the Boc-Val-aldehyde moiety and a generic cysteine protease active site.[1]

Caption: Mechanism of reversible covalent inhibition. The aldehyde carbon traps the enzyme's catalytic cysteine.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156. Link

-

Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. Link

-

Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids.[1] Synthesis, 1983(8), 676–678. Link

-

Tsubuki, S., et al. (1996). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes. Journal of Biochemistry, 119(3), 572–576. Link

-

GuideChem. (2025). Boc-L-Valinal Product Record (CAS 79069-51-5).[1][][3] Link

Part 1: Structural & Physicochemical Divergence

Technical Deep Dive: Boc-Valinal vs. Boc-Valine

Executive Summary In the landscape of peptide chemistry and drug design, Boc-Valine (Boc-Val-OH) and Boc-Valinal (Boc-Val-H) represent two distinct functional nodes derived from the same chiral scaffold. While Boc-Valine is a thermodynamically stable acyl donor used primarily as a building block in solid-phase peptide synthesis (SPPS), Boc-Valinal is a reactive electrophile. The latter serves as a transition-state isostere in protease inhibitor design and a versatile intermediate for reductive aminations. This guide dissects their physicochemical divergence, synthetic protocols, and handling requirements for high-stakes research applications.

The fundamental difference lies in the oxidation state of the C-terminus. Boc-Valine terminates in a carboxylic acid, conferring stability and acidity. Boc-Valinal terminates in an aldehyde, introducing electrophilicity and volatility.

Table 1: Comparative Physicochemical Profile

| Feature | Boc-Valine (Acid) | Boc-Valinal (Aldehyde) |

| CAS Number | 13734-41-3 | 72155-45-4 (L-isomer) |

| Formula | ||

| Molecular Weight | 217.26 g/mol | 201.26 g/mol |

| Physical State | White crystalline solid | Colorless oil or low-melting solid |

| Reactive Center | Carboxyl (-COOH) | Formyl (-CHO) |

| Primary Reactivity | Nucleophilic Acyl Substitution | Nucleophilic Addition / Reductive Amination |

| Stability | High (Room Temp, years) | Low (Oxidation/Racemization prone) |

| Storage | Ambient (Desiccated) | -20°C (Inert atmosphere essential) |

Visualizing the Difference

Figure 1: Functional divergence between the stable acid precursor and the reactive aldehyde warhead.

Part 2: Synthetic Utility & Reactivity Profiles

Boc-Valine: The Acyl Donor

Boc-Valine functions as an acylating agent. In the presence of coupling reagents (e.g., HATU, DIC), the carboxylic acid is activated (converting -OH to a leaving group), allowing nucleophilic attack by an amine.

-

Key Application: SPPS (Solid Phase Peptide Synthesis).

-

Mechanism: Activation

Amide Bond Formation.[1]

Boc-Valinal: The Electrophilic Warhead

Boc-Valinal presents a carbon atom that is

-

Key Application: Protease Inhibition.[2] The aldehyde carbon mimics the transition state of peptide bond hydrolysis. When a serine or cysteine protease attacks the aldehyde, it forms a reversible hemiacetal or hemithioacetal adduct, effectively "jamming" the enzyme's active site [1].

-

Secondary Application: Reductive Amination.[1] Reacting Boc-Valinal with an amine followed by reduction (e.g.,

) yields reduced peptide bonds (

Part 3: The Critical Workflow – Synthesis of Boc-Valinal

Direct reduction of Boc-Valine to Boc-Valinal using potent reducing agents (like

The Gold Standard: Weinreb Amide Reduction To ensure optical purity and yield, the "Weinreb Protocol" is the industry standard. This method proceeds via a stable chelated intermediate that prevents over-reduction [2].

Step-by-Step Protocol:

-

Formation of Weinreb Amide:

-

Reagents: Boc-Val-OH (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (3.0 eq), DCM.

-

Procedure: Activate Boc-Valine with EDC/HOBt in DCM at 0°C. Add the amine salt and base. Stir at RT for 12h.[3]

-

Checkpoint: The product (Boc-Val-N(OMe)Me) is stable and can be purified via silica flash chromatography.

-

-

Reduction to Aldehyde (The Critical Step):

-

Reagents:

(0.6 eq - stoichiometry is crucial), Anhydrous THF. -

Setup: Flame-dried glassware, Argon atmosphere.

-

Procedure:

-

Dissolve Weinreb amide in THF and cool to -78°C (Dry ice/acetone).

-

Add

dropwise. The reaction forms a stable lithium chelate intermediate (see Figure 2). -

Stir for 30-60 mins at -78°C.

-

-

Quench (Hydrolysis):

-

Add saturated

or -

Extract immediately with Ether/EtOAc.

-

-

Self-Validating Step: Check TLC immediately. Aldehydes stain distinctly with 2,4-DNP stain (orange/red precipitate).

-

Figure 2: The Weinreb route prevents over-reduction to the alcohol, preserving the aldehyde functionality.

Part 4: Pharmaceutical Applications & MG132 Context

Boc-Valinal is rarely a final drug but is a critical "warhead precursor."

Case Study: Proteasome Inhibitors While the famous inhibitor MG132 (Z-Leu-Leu-Leu-al) uses a Cbz (Z) group and Leucine, the mechanism is identical for Boc-Valinal derivatives.

-

Mechanism: The aldehyde group of Boc-Valinal acts as a "suicide substrate." The active site serine of the protease attacks the carbonyl carbon of the aldehyde.

-

Result: Instead of cleaving a bond (as it would with an amide), the enzyme forms a hemiacetal. This mimics the tetrahedral transition state, binding the enzyme tightly (reversible covalent inhibition) [3].

Reactivity Flowchart

Figure 3: Divergent synthetic pathways for Boc-Valinal in drug discovery.

Part 5: Stability & Handling (The "Gotchas")

Working with Boc-Valinal requires significantly more care than Boc-Valine.

1. Racemization Risk (High)

-

Boc-Valine: Racemization occurs primarily during activation via 5(4H)-oxazolone formation.

-

Boc-Valinal: Racemization occurs via keto-enol tautomerism . The

-proton adjacent to the aldehyde is highly acidic (-

Mitigation: Avoid basic workups. Use neutral silica or purify rapidly. Store at -20°C.

-

2. Oxidation (High)

-

Aldehydes oxidize to carboxylic acids (reverting to Boc-Valine) upon exposure to air.

-

Mitigation: Store under Argon/Nitrogen.[4] If the compound solidifies or changes refractive index, check IR for the appearance of a broad -OH stretch (acid formation).

-

3. Hydrate/Hemiacetal Formation

-

In the presence of water or alcohols, Boc-Valinal exists in equilibrium with its hydrate or hemiacetal, complicating NMR interpretation.

-

Validation: Run NMR in

or

-

References

-

Proteasome Inhibitors: Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & Biology, 8(8), 739-758. Link

-

Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

-

Aldehyde Warheads: Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link

Sources

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate (Boc-L-Valinal)

Executive Summary

(S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate , widely referred to as Boc-L-valinal , is a highly reactive, bifunctional

This whitepaper provides an in-depth mechanistic analysis of Boc-L-valinal, detailing its physicochemical properties, optimized synthetic protocols designed to mitigate racemization, and its critical role in modern drug development.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of Boc-L-valinal is critical for stoichiometric precision and downstream analytical validation. The dual functionality of the molecule—an electrophilic aldehyde paired with a sterically demanding, acid-labile tert-butoxycarbonyl (Boc) protected amine—dictates its reactivity profile.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name (IUPAC) | (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate |

| Common Synonyms | Boc-L-valinal, N-Boc-L-valinal |

| CAS Registry Number | 79069-51-5[] |

| Molecular Formula | C₁₀H₁₉NO₃[] |

| Molecular Weight | 201.26 g/mol [] |

| Chiral Center | (S)-configuration at the |

| Key Reactivity | Nucleophilic addition, reductive amination, olefination |

| Primary Degradation Pathway | Racemization via keto-enol tautomerization |

Mechanistic Insights: Stability & Stereocontrol

A fundamental challenge in working with

Causality in Experimental Design: To preserve the enantiomeric purity of the (S)-configuration, synthetic chemists must avoid harsh basic conditions and prolonged exposure to silica gel during chromatography. In field-proven workflows, Boc-L-valinal is often synthesized via mild oxidation of the corresponding alcohol and immediately subjected to the next synthetic step (e.g., Grignard addition or reductive amination) without extensive purification[3]. When nucleophiles attack the aldehyde, the bulky Boc group and the isopropyl side chain dictate the trajectory of the incoming nucleophile, typically leading to high diastereoselectivity governed by the Felkin-Anh or Cram chelation models.

Synthetic Workflows & Self-Validating Protocols

While direct reduction of Boc-L-valine methyl ester using DIBAL-H is possible, it frequently leads to over-reduction, yielding the alcohol (Boc-L-valinol) as a contaminant[3]. The most reliable, stereoretentive pathway is the two-step sequence: exhaustive reduction of the ester to Boc-L-valinol, followed by a strictly temperature-controlled Swern oxidation.

Experimental Protocol: Swern Oxidation to Boc-L-Valinal

Objective: Convert Boc-L-valinol to Boc-L-valinal while maintaining >98% enantiomeric excess (ee). Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the active oxidizing species is formed and over-oxidation is prevented.

Step-by-Step Methodology:

-

Preparation of the Active Swern Reagent:

-

Charge an oven-dried, argon-purged flask with anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 equivalents). Cool the system to -78 °C using a dry ice/acetone bath.

-

Causality: Strict adherence to -78 °C prevents the decomposition of the highly reactive intermediates.

-

Dropwise, add anhydrous dimethyl sulfoxide (DMSO, 2.4 equivalents).

-

Validation Checkpoint 1: The evolution of gas (CO and CO₂) is a positive indicator that the active dimethylchlorosulfonium ion has successfully formed. Stir for 15 minutes.

-

-

Alcohol Addition:

-

Dissolve Boc-L-valinol (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature at -78 °C.

-

Mechanism: The alcohol attacks the sulfonium ion, displacing chloride to form an alkoxysulfonium intermediate. Stir for 45 minutes.

-

-

Deprotonation and Elimination:

-

Add anhydrous triethylamine (Et₃N, 5.0 equivalents) dropwise.

-

Mechanism: Et₃N deprotonates the alkoxysulfonium intermediate, triggering an intramolecular cyclic transition state that yields the aldehyde and dimethyl sulfide.

-

Validation Checkpoint 2: The reaction mixture will transition from a clear solution to a cloudy white suspension (precipitation of triethylammonium chloride).

-

-

Quenching and Workup:

-

After stirring for 30 minutes at -78 °C, slowly warm the reaction to 0 °C and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with DCM. Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃, and brine to remove excess amine and DMSO.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <25 °C to prevent thermal degradation.

-

Validation Checkpoint 3: TLC analysis (Hexanes/EtOAc 7:3) visualized with Ninhydrin stain should show complete consumption of the alcohol and a new, higher Rf spot corresponding to the aldehyde. Use the crude product immediately.

-

Caption: Stepwise synthetic workflow for Boc-L-valinal highlighting the controlled Swern oxidation route.

Applications in Drug Development: Protease Inhibitors

Boc-L-valinal is not merely an intermediate; it is a foundational scaffold in medicinal chemistry. Its primary application lies in the synthesis of hydroxyethylamine cores , which are critical pharmacophores used in aspartic and serine protease inhibitors[2].

Mechanistic Role in Enzyme Inhibition

During natural peptide hydrolysis, proteases attack the amide bond to form a transient, tetrahedral intermediate. By reacting Boc-L-valinal with carbon nucleophiles (e.g., via Grignard addition), chemists generate diastereomeric N-Boc-amino alcohols[2]. Once deprotected and coupled with other peptide fragments, these structures mimic the tetrahedral transition state of the native substrate[2]. Because the carbon-carbon bond cannot be cleaved by the enzyme, the inhibitor binds irreversibly or with extremely high affinity to the active site, effectively neutralizing the pathogen.

This strategy has been successfully deployed in the synthesis of:

-

Antiviral Agents: HIV protease inhibitors (e.g., Atazanavir analogs) and SARS-CoV-2 chymotrypsin-like protease inhibitors[2][4].

-

Pan-Caspase Inhibitors: Compounds like Z-VAD-FMK utilize valine-derived frameworks to halt intracellular protease cascades, preventing apoptosis in cellular assays[5].

-

Complex Alkaloids: Reductive amination of Boc-L-valinal with complex heterocycles (e.g., tetrahydroisoquinolines) allows for the rapid assembly of potent, stereodefined receptor antagonists[6].

Caption: Logical progression from Boc-L-valinal to transition-state isostere protease inhibitors.

Conclusion

The utility of (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate (MW: 201.26 g/mol ) is defined by its delicate balance of high reactivity and strict stereochemical demands. By employing self-validating synthetic protocols—such as tightly temperature-controlled Swern oxidations—researchers can bypass the inherent instability of

References

-

Bibliothèque et Archives Canada. Applications of cis-epoxides in organic synthesis (Thesis detailing N-Boc-L-valinal preparation and racemization). Retrieved from: [Link]

-

Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinolinecarboxamides via Reductive Amination with Boc-L-valinal. DOI:[Link]

Sources

Boc-Valinal: Strategic Synthesis and Application as a Chiral Scaffold in Peptidomimetic Drug Design

Executive Summary

Boc-Valinal (N-tert-butoxycarbonyl-L-valinal) represents a critical chiral pivot in the synthesis of bioactive peptidomimetics. As the aldehyde derivative of L-valine, it serves as a versatile electrophile for generating transition-state analogues, reduced amide isosteres (

This technical guide provides a high-fidelity roadmap for the synthesis, handling, and application of Boc-Valinal. Unlike generic protocols, this document focuses on self-validating workflows designed to preserve optical purity and maximize yield in drug discovery campaigns.

Part 1: Chemical Profile & Strategic Utility

Boc-Valinal functions as a "chiral anchor," transferring the L-configuration of the isopropyl side chain into complex scaffolds. Its strategic value lies in three distinct reactivity profiles:

-

Reductive Amination: Generation of secondary amines to mimic the peptide bond without hydrolytic susceptibility.

-

C-C Bond Formation: Wittig/Horner-Wadsworth-Emmons (HWE) reactions to create hydroxyethylene isosteres (e.g., Statine analogues).

-

Covalent Warhead: Direct use as a reversible covalent inhibitor of cysteine and serine proteases (e.g., Calpain, Proteasome).

Structural Data

| Property | Specification |

| IUPAC Name | (S)-tert-butyl (1-ox-3-methylbutan-2-yl)carbamate |

| CAS Number | 79069-50-4 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Chiral Center | L (S-configuration) at |

| Storage | -20°C, under Argon (Hygroscopic, oxidation-prone) |

Part 2: High-Fidelity Synthesis Protocols

The synthesis of Boc-Valinal is a balance between reactivity and stereochemical integrity. Two routes are industry standards: Oxidation of Boc-Valinol (preferred for lab scale) and Reduction of Weinreb Amides (preferred for scale-up).

Diagram 1: Synthetic Pathways & Logic Flow

Caption: Divergent synthetic routes for Boc-Valinal. The Dess-Martin route (green solid line) is recommended for minimizing racemization risks.

Protocol A: The "Gold Standard" (Dess-Martin Oxidation)

This protocol is favored for its mild conditions, avoiding the acidic environment of Jones oxidation or the toxicity of chromium.

Reagents:

-

Boc-L-Valinol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.1 – 1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Saturated

and

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-L-Valinol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Argon/Nitrogen). Cool to 0°C.[2][3][4]

-

Oxidation: Add DMP portion-wise over 10 minutes. The slight excess ensures complete conversion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

-

Self-Validation Check: Monitor via TLC (stain with Ninhydrin or KMnO4). The alcohol spot should disappear completely.

-

-

Quenching (Critical): Dilute with

. Pour into a 1:1 mixture of sat. -

Work-up: Wash organic layer with brine, dry over

, and concentrate in vacuo at low temperature (<30°C). -

Purification: Flash chromatography on silica gel (Hexane/EtOAc). Note: Minimize time on the column to prevent epimerization.

Protocol B: Weinreb Amide Reduction (Scale-Up)

Ideal when starting from the amino acid and requiring large batches.

Reagents:

-

Boc-Valine-N-methoxy-N-methylamide

- (Lithium Aluminum Hydride) (0.5 – 0.6 eq of molar mass, effectively 1.0 eq hydride) or DIBAL-H.

Methodology:

-

Dissolve Weinreb amide in dry THF and cool to -78°C (DIBAL-H) or 0°C (

). -

Add reducing agent dropwise.[3]

-

Quench with mild acid (

or dilute HCl) to hydrolyze the intermediate and release the aldehyde.

Part 3: Applications in Peptidomimetics[10]

Reduced Peptide Bond Isosteres ( )

Replacing the amide bond with a secondary amine confers resistance to proteases, increasing the in vivo half-life of peptide drugs.

Protocol: Reductive Amination

-

Imine Formation: Dissolve Boc-Valinal (1.0 eq) and the amine component (e.g., Amino Acid ester, 1.0 eq) in DCM/MeOH (1% AcOH). Stir for 1 hour.

-

Reduction: Add

or-

Why

? It is milder and less toxic than cyanoborohydride, reducing the risk of reducing the aldehyde before imine formation.

-

-

Validation: NMR should show the disappearance of the aldehyde proton (

9.6 ppm) and appearance of diastereotopic

Protease Inhibitor Development (The Warhead Strategy)

Boc-Valinal serves as a prototype for peptide aldehyde inhibitors (e.g., MG-132 analogues). The aldehyde carbon undergoes reversible nucleophilic attack by the active site thiol (Cysteine proteases) or hydroxyl (Serine proteases), forming a hemi(thi)acetal transition state mimic.

Diagram 2: Application Divergence

Caption: Strategic divergence of Boc-Valinal into major peptidomimetic classes.

Part 4: Handling, Stability & Troubleshooting

The "Aldehyde Paradox"

Boc-Valinal is chemically reactive yet structurally fragile.

-

Racemization: The

-proton is acidic.[10] Basic conditions (pH > 8) or prolonged exposure to silica gel can lead to significant racemization (L -

Hydration: Aldehydes can form gem-diols in the presence of water, complicating NMR analysis.

-

Oxidation: Air exposure slowly converts the aldehyde to Boc-Valine.

Best Practices Table

| Issue | Prevention Strategy | Corrective Action |

| Racemization | Avoid strong bases; use neutral workups; store at -20°C. | If ee% drops, recrystallize derivative or repurify via chiral HPLC. |

| Over-reduction | Use stoichiometric reductants; control temp (< 0°C). | Monitor via TLC; if alcohol forms, re-oxidize with DMP. |

| Purification Loss | Use deactivated silica (pre-washed with 1% | Use crude product immediately for next step if purity >90%. |

References

-

BenchChem. (2025).[3][7][10] An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. (Includes DMP oxidation protocols).

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.[4][6] (Detailed mechanism on Weinreb amide reduction to aldehydes).

-

National Institutes of Health (NIH). (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease.[11][12][13] (Application of valinal pharmacophores).[10]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. (Mechanistic overview of imine reduction).

-

BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? (Context on Boc vs Fmoc strategies).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Boc-L-valinal in Medicinal Chemistry: From Peptidomimetics to Protease Inhibitors

Executive Summary

Boc-L-valinal (N-(tert-butoxycarbonyl)-L-valinal) is a highly versatile, chiral pool-derived amino aldehyde that serves as a cornerstone in modern medicinal chemistry. By juxtaposing a reactive electrophilic aldehyde with a sterically demanding, Boc-protected amino group, this building block enables the divergent synthesis of complex molecular architectures. Its applications span the development of transition-state isosteres, metabolically stable pseudo-peptides, antiviral protease inhibitors, and targeted receptor antagonists.

This technical guide explores the mechanistic principles, stereochemical controls, and self-validating protocols required to successfully deploy Boc-L-valinal in advanced drug development workflows.

Mechanistic Grounding: Stereocontrol and the Risk of Epimerization

The synthetic utility of Boc-L-valinal hinges entirely on the preservation of its

When employing Boc-L-valinal in reductive aminations or organometallic additions, the causality behind reagent selection is strictly dictated by this need for stereocontrol. For instance, weak bases and mild hydride donors (e.g.,

Key Application 1: Synthesis of Peptidomimetics and Reduced Amide Isosteres

Native peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage in vivo. To circumvent this, medicinal chemists replace the labile amide bond (

Protocol 1: Stereoselective Reductive Amination for Pseudo-Peptide Synthesis

This self-validating protocol ensures the formation of the

-

Imine Formation: Dissolve Boc-L-valinal (1.0 eq) and the target peptide amine (e.g., H-Ala-Ala-pNA, 1.0 eq) in anhydrous methanol at 0 °C under an inert argon atmosphere. The low temperature and anhydrous conditions drive Schiff base formation while suppressing enolization.

-

Monitoring: Stir for 1–2 hours. Validate the complete consumption of the aldehyde via TLC (using a ninhydrin stain for the amine and 2,4-DNP for the aldehyde).

-

Selective Reduction: Add sodium cyanoborohydride (

) or sodium triacetoxyborohydride ( -

Quenching & Workup: After 4–6 hours, quench the reaction with saturated aqueous

to neutralize the mixture. Extract with ethyl acetate, wash with brine, dry over -

Purification: Purify the resulting Boc-Val-

-peptide via silica gel chromatography or Sephadex LH-20 to yield the pure pseudo-peptide[4].

Workflow for the stereoselective reductive amination of Boc-L-valinal to form pseudo-peptides.

Key Application 2: Hydroxyethylamine Cores for Protease Inhibitors

The hydroxyethylamine motif is a critical transition-state mimic found in numerous aspartic and viral protease inhibitors, including the HIV protease inhibitor Atazanavir and various SARS-CoV-2

To synthesize this core, Boc-L-valinal is often converted into a chiral epoxide or directly reacted with organometallic reagents. To prevent the over-addition of Grignard reagents (which would yield tertiary alcohols), the precursor N-Boc-L-valine is first converted to a Weinreb amide (N-methoxy-N-methylamide) before reduction to the aldehyde or direct reaction to a methyl ketone[6].

Protocol 2: Synthesis of the N-Boc- -Amino Ketone Precursor

-

Activation: Convert N-Boc-L-valine to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride, BOP reagent, and triethylamine in DMF[4].

-

Organometallic Addition: Cool a solution of the Weinreb amide (1.0 eq) in anhydrous THF to -78 °C. Slowly add methyllithium or methylmagnesium bromide (2.5 eq). The stable, five-membered chelate formed by the Weinreb amide prevents the second equivalent of the nucleophile from attacking, halting the reaction at the ketone stage[6].

-

Quenching: Quench with saturated aqueous

at -78 °C, then allow to warm to room temperature. Extract the aqueous layer with dichloromethane. -

Stereoselective Reduction: The resulting ketone can be stereoselectively reduced to the desired diastereomeric N-Boc-amino alcohol using bulky reducing agents like

[6].

Retrosynthetic pathway of hydroxyethylamine protease inhibitors originating from N-Boc-L-Valine.

Key Application 3: Complex Receptor Antagonists

Beyond peptidomimetics, Boc-L-valinal is instrumental in the total synthesis of complex targeted therapeutics. For example, in the synthesis of AT-076—a highly potent pan-antagonist for opioid receptors (nociceptin, kappa, mu, and delta)—Boc-L-valinal is utilized in a critical reductive amination step. By using the pre-formed aldehyde rather than relying on a tedious amidation-deprotection-reduction sequence, chemists successfully avoid the unwanted reduction of sensitive functional groups (like indolinone lactams) elsewhere in the molecule, thereby streamlining the synthesis and improving overall yields[8].

Quantitative Data Summary

The following table summarizes the key reaction parameters and outcomes associated with Boc-L-valinal transformations across different medicinal chemistry applications.

| Transformation | Primary Application | Key Reagents | Temperature | Typical Yield | Stereochemical Outcome |

| Reductive Amination | Pseudo-peptides ( | Amine, | 0 °C to RT | 70 – 85% | Retention of |

| Weinreb Amide Formation | Protease Inhibitor Precursors | 4 °C to RT | >80% | Complete retention | |

| Grignard Addition | MeMgBr or MeLi, THF | -78 °C | 75 – 90% | Diastereoselective (reagent dependent) | |

| Baylis-Hillman Reaction | N-Acylhemiaminals | Acrylamide, DABCO, | RT | 60 – 73% | Formation of stable adducts[9] |

Conclusion

Boc-L-valinal remains an indispensable chiral building block in the medicinal chemist's toolkit. Its dual functionality allows for the rapid, convergent synthesis of complex pharmacophores, provided that strict stereochemical control is maintained during its manipulation. From the foundational hydroxyethylamine cores of life-saving antiviral drugs to the precise pseudo-peptide linkages required for metabolically stable therapeutics, mastering the chemistry of Boc-L-valinal is essential for advancing modern drug development.

References

-

Addition of Acrylamide to Amino Aldehydes to Generate Non-Baylis-Hillman Adducts. oup.com. 9

-

Synthesis of Some Pseudo-Peptide Analogs of Thiol Proteinase Inhibitors. pharm.or.jp. 4

-

79069-51-5(tert-butyl N-[(1S)-1-formyl-2-methyl-propyl]carbamate). chem960.com. 5

-

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4. benchchem.com. 1

-

Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships. researchgate.net. 8

-

(3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0. benchchem.com. 6

-

Synthesis of amino ketones using n-heterocyclic carbenes. usask.ca. 2

-

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | Epimerization. benchchem.com. 3

Sources

- 1. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4 | Benchchem [benchchem.com]

- 2. harvest.usask.ca [harvest.usask.ca]

- 3. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4 | Benchchem [benchchem.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. 79069-51-5(tert-butyl N-[(1S)-1-formyl-2-methyl-propyl]carbamate) | Kuujia.com [ko.kuujia.com]

- 6. (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 | Benchchem [benchchem.com]

- 7. (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Physicochemical Profiling & Structural Integrity

Title : Technical Whitepaper & Advanced Safety Data Sheet (SDS): Boc-L-Valinal in Asymmetric Synthesis

Executive Summary Boc-L-valinal (CAS: 79069-51-5) is a highly versatile, stereochemically defined α-amino aldehyde[1]. It is extensively utilized in the synthesis of peptidomimetics, protease inhibitors, and complex chiral active pharmaceutical ingredients (APIs)[2]. Unlike standard SDS documents that merely list regulatory hazards, this technical guide synthesizes physicochemical hazard data with field-proven handling protocols. The objective is to ensure operator safety while strictly preserving the enantiomeric integrity of the molecule during complex synthetic workflows[3].

Understanding the physical properties of Boc-L-valinal is the first step in mitigating both chemical hazards and synthetic failures.

Table 1: Physicochemical Properties of Boc-L-Valinal

| Property | Value |

| Chemical Name | (S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate |

| CAS Number | 79069-51-5[1] |

| Molecular Formula | C10H19NO3[1] |

| Molecular Weight | 201.26 g/mol [1] |

| Appearance | Colorless to pale yellow oil/low-melting solid |

| pKa (Predicted) | 11.34 ± 0.46[1] |

Causality of Instability : The α-chiral center of Boc-L-valinal is highly labile. The electron-withdrawing nature of the aldehyde group, combined with the urethane (Boc) protected amine, renders the α-proton relatively acidic[4]. Exposure to trace bases, acids, or even prolonged ambient temperatures kinetically favors enolization, leading to rapid racemization[4]. Furthermore, unhindered aldehydes are susceptible to auto-oxidation upon atmospheric exposure, converting to the corresponding Boc-L-valine carboxylic acid[5].

Caption: Logical mapping of Boc-L-valinal degradation pathways.

Hazard Identification & Toxicological Assessment

Standard handling requires strict adherence to Globally Harmonized System (GHS) protocols to prevent acute exposure[6].

Table 2: GHS Hazard Classification & Precautionary Statements

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[7] |

| Serious Eye Damage | H319 | Causes serious eye irritation[7] |

| STOT (Single Exposure) | H335 | May cause respiratory irritation[7] |

Mechanistic Toxicology : Aldehydes are inherently electrophilic. Upon contact with biological tissues, Boc-L-valinal can undergo Schiff base formation with the primary amines of lysine residues on epidermal and mucosal proteins[8]. This covalent modification disrupts protein function and triggers localized inflammatory cascades, manifesting as the irritation described in H315 and H319[7].

Self-Validating Experimental Protocols: Reductive Amination

To demonstrate the intersection of safety and synthetic utility, the following protocol outlines the reductive amination of Boc-L-valinal with a primary amine. This workflow is designed as a self-validating system: the final analytical step mathematically proves that the upstream handling parameters successfully prevented epimerization[2].

Step 1: Cryogenic Retrieval and Equilibration

-

Action : Remove the sealed flask of Boc-L-valinal from -20°C storage and place it in a vacuum desiccator to warm to room temperature (20°C) before opening.

-

Causality : Opening a cold flask introduces atmospheric moisture, which condenses on the reagent. Water not only hydrates the aldehyde (complicating stoichiometry) but also facilitates trace-acid-catalyzed enolization[4].

Step 2: Anhydrous Imine Formation

-

Action : In a flame-dried Schlenk flask under argon, dissolve Boc-L-valinal (1.0 eq) and the target amine (1.1 eq) in anhydrous trifluoroethanol or dichloromethane. Add a mild Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq)[2].

-

Causality : Ti(OiPr)4 acts as a water scavenger and activates the aldehyde for nucleophilic attack without providing the Brønsted basicity required to abstract the α-proton, thereby preserving the chiral center[3].

Step 3: Chemoselective Reduction

-

Action : Cool the reaction to 0°C. Add Sodium cyanoborohydride (NaCNBH3) (1.5 eq) portion-wise[2]. Stir for 12 hours while allowing the mixture to slowly warm to room temperature[3].

-

Causality : NaCNBH3 is chosen over NaBH4 because the electron-withdrawing cyano group reduces the hydridic character of the boron-hydrogen bonds. At mildly acidic to neutral pH, NaCNBH3 selectively reduces the protonated imine (or iminium ion) much faster than the unreacted aldehyde, preventing the formation of Boc-L-valinol as a byproduct[2].

Step 4: Quality Control & Validation

-

Action : Following an aqueous workup (partitioned between 2 M NH4OH and EtOAc)[3], analyze the purified product via Chiral High-Performance Liquid Chromatography (HPLC).

-

Causality : The measurement of enantiomeric excess (ee%) acts as the system's internal validation. An ee% >98% confirms that the cryogenic storage, anhydrous handling, and reagent selection successfully mitigated the thermodynamic drive toward racemization.

Caption: Self-validating workflow for reductive amination.

Emergency Response & Spill Mitigation

In the event of a spill outside the fume hood:

-

Evacuation & PPE : Evacuate personnel and don a half-mask respirator with organic vapor cartridges (due to H335 respiratory irritation)[7].

-

Containment : Do NOT use basic neutralizers (e.g., sodium carbonate), as strong bases will generate volatile enolates and accelerate degradation into uncharacterized byproducts.

-

Absorption : Cover the spill with an inert, dry absorbent (e.g., diatomaceous earth or sand). Sweep into a sealed, properly labeled hazardous waste container for incineration[6].

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 79069-51-5 | (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 4. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 79069-51-5 | (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 | Benchchem [benchchem.com]

Methodological & Application

Protocol for reductive amination using Boc-Valinal

Executive Summary

This application note details the protocol for the reductive amination of Boc-Valinal (N-(tert-Butoxycarbonyl)-L-valinal) to synthesize reduced peptide isosteres (

Boc-Valinal represents a specific challenge in organic synthesis due to the steric bulk of the isopropyl side chain and the high susceptibility of the

Critical Considerations & Mechanistic Logic

The Racemization Challenge

The

-

Risk Factor: Extended pre-equilibrium times (mixing amine and aldehyde without reducing agent) significantly increase racemization.

-

Solution: Use a "Direct Reductive Amination" (DRA) approach where the reducing agent is present during imine formation, or added immediately after.

Choice of Reducing Agent

-

Sodium Borohydride (

): Not Recommended. Too aggressive; reduces the aldehyde to alcohol faster than the imine forms, leading to low yields. -

Sodium Cyanoborohydride (

): Effective but Toxic. Requires pH control (pH 5-6) to prevent aldehyde reduction. -

Sodium Triacetoxyborohydride (STAB): Preferred.[1][2] It is sterically bulky and electron-deficient. It protonates the imine (activating it) but reacts very slowly with the neutral aldehyde. This allows for a "one-pot" reaction without harsh acid catalysis.

Experimental Workflow Visualization

The following diagram outlines the decision logic and reaction pathway, highlighting the critical control point for racemization.

Caption: Workflow showing the critical time-dependency to avoid Enamine Tautomerization (Red path).

Materials & Equipment

| Component | Specification | Role |

| Boc-Valinal | Freshly prepared or >95% purity | Electrophile (Chiral) |

| Amine Partner | Free base or HCl salt* | Nucleophile |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selective Hydride Source |

| Solvent | 1,2-Dichloroethane (DCE) | Solvent (Promotes imine formation) |

| Base (Optional) | DIPEA (Diisopropylethylamine) | Neutralize amine salts (if used) |

| Quench | Sat. | Deactivates Boron complex |

*Note: If using an amine HCl salt, add exactly 1.0 eq of DIPEA to free the amine.

Detailed Protocol: Direct Reductive Amination (STAB Method)

Objective: Synthesize N-alkylated Boc-Valine derivative with >90% enantiomeric excess (ee).

Step 1: Preparation of Reactants

-

Aldehyde Integrity Check: Boc-Valinal is prone to hydrate formation and oxidation. Verify purity via TLC (Silica, 30% EtOAc/Hexane). The aldehyde should appear as a distinct spot (

) distinct from the alcohol (lower -

Vessel Prep: Flame-dry a round-bottom flask and purge with Nitrogen (

).

Step 2: Reaction Assembly (The "One-Pot" Mix)

-

Dissolve Boc-Valinal (1.0 mmol, 201 mg) in anhydrous DCE (5 mL).

-

Add the Amine (1.0 - 1.1 mmol).

-

Self-Validation: If the amine is aliphatic, the solution may warm slightly. If the amine is an HCl salt, add 1.0 mmol DIPEA and stir for 5 mins before adding to the aldehyde.

-

-

Critical Step: Stir for 10-15 minutes at Room Temperature (RT).

-

Expert Insight: Do not stir longer than 30 minutes before adding the reducing agent. Extended stirring promotes racemization via the enol mechanism described in Section 2.1.

-

Step 3: Reduction

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

-

The reaction may bubble slightly (evolution of acetic acid/gas).

-

Stir at RT for 2 to 16 hours .

-

Monitoring: Check TLC after 2 hours. The aldehyde spot should disappear. A new, more polar spot (secondary amine) should appear. Use Ninhydrin stain (amines turn blue/purple) or PMA stain.

-

Step 4: Workup & Purification[3]

-

Quench: Add saturated aqueous

(10 mL) and stir vigorously for 15 minutes. This breaks down the boron-amine complexes. -

Extraction: Extract with DCM (

). -

Wash: Wash combined organics with Brine (10 mL).

-

Dry: Dry over

, filter, and concentrate in vacuo. -

Purification: Flash chromatography (typically Hexane/EtOAc).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Aldehyde remains after 16h | Steric hindrance of Amine | Add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation. |

| Low Yield / Alcohol formation | Aldehyde reduced before imine formed | Ensure STAB is used, not |

| Racemization Detected | Pre-equilibrium too long | Reduce mixing time of Aldehyde+Amine to <5 mins before adding STAB. Cool to 0°C. |

| Product is stuck in aqueous | Product is too polar | Use "Salting out" method (saturate aqueous layer with NaCl) or use |

Quality Control: Validating the Protocol

To ensure the protocol was successful and the chirality preserved:

-

1H NMR: Check the doublet for the Valine isopropyl methyls (

ppm). Racemization often causes a "splitting" or broadening of these peaks due to the presence of diastereomers if the amine partner is also chiral. -

HPLC (Chiral): Use a Chiralpak AD-H or OD-H column. Compare against a racemic standard (synthesized intentionally using high heat or base).

-

Mass Spec: Confirm

to verify no over-alkylation (tertiary amine formation), though STAB is generally selective for mono-alkylation.

References

-

Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Fehrentz, J. A., & Castro, B. (1983). "An Efficient Synthesis of Optically Active

-(t-Butoxycarbonylamino)-aldehydes from Amino Acids." Synthesis. (Foundational text for Boc-Valinal synthesis). -

Look, G. C., et al. (1993). "The Fast and Efficient Synthesis of Boc-Amino Aldehydes." Tetrahedron Letters.

-

Gordon, D. W., & Steele, J. (1995). "Reductive Amination on Solid Support." Bioorganic & Medicinal Chemistry Letters. (Context for peptide isosteres).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

Wittig reaction conditions for Boc-Valinal chain extension

Application Note & Protocol

Topic: Stereoselective Chain Extension of Boc-Valinal via Phosphonate-Based Olefination Reactions

Executive Summary

This document provides a detailed guide for the two-carbon chain extension of N-Boc-L-valinal to form N-Boc-L-valine-derived α,β-unsaturated esters. This transformation is a critical step in the synthesis of peptide isosteres, unnatural amino acids, and other complex molecular architectures in drug discovery. We will explore the nuances of the Wittig reaction and its more effective variant, the Horner-Wadsworth-Emmons (HWE) reaction, for this specific application. The core focus is on maximizing stereochemical integrity at the chiral α-carbon and achieving high E-selectivity in the newly formed double bond. This guide provides both the theoretical underpinnings for experimental design and a field-proven, step-by-step protocol for researchers.

Introduction: The Challenge of Extending Chiral α-Amino Aldehydes

N-Boc-L-valinal is a valuable chiral building block derived from the amino acid L-valine. Its aldehyde functionality serves as a versatile handle for carbon-carbon bond formation. The Wittig reaction and its analogues offer a powerful method for converting this aldehyde into an alkene, thereby extending the carbon chain.[1][2] However, the presence of an acidic proton at the α-position (the stereocenter) presents a significant challenge: the risk of epimerization under basic reaction conditions, which would compromise the enantiopurity of the final product.

Therefore, the selection of reaction conditions—particularly the choice of base and the nature of the phosphorus reagent—is paramount. While the classic Wittig reaction, using a phosphonium ylide, is a foundational method for olefination, the Horner-Wadsworth-Emmons (HWE) reaction offers superior control and practicality for synthesizing α,β-unsaturated esters from aldehydes like Boc-Valinal.[3][4]

Mechanistic Rationale: Why the Horner-Wadsworth-Emmons (HWE) Reaction is Superior for this Application

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide.[5] For the synthesis of an α,β-unsaturated ester, a "stabilized ylide" (one with an electron-withdrawing group like an ester) is required. Stabilized ylides are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[6][7] The primary drawback of the standard Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to remove during purification.[8]

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is generated by deprotonating a phosphonate ester (e.g., triethyl phosphonoacetate).[3] This approach offers several distinct advantages:

-

Enhanced Nucleophilicity : Phosphonate carbanions are more nucleophilic and generally more reactive than the corresponding stabilized Wittig ylides, often leading to higher reaction yields.[3]

-

Simplified Purification : The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by a simple aqueous workup, thus avoiding the chromatographic challenges associated with triphenylphosphine oxide.[4]

-

Excellent E-Stereoselectivity : The HWE reaction is renowned for its high stereoselectivity in producing (E)-alkenes, which is often the desired isomer in pharmaceutical synthesis.[9][10]

-

Milder Base Compatibility : While strong bases are often used, the higher acidity of the protons alpha to the phosphonate and ester groups allows for the use of milder bases (e.g., NaH, K₂CO₃) compared to some non-stabilized Wittig reagents, which can help mitigate the risk of epimerization of the Boc-Valinal substrate.

The general mechanism proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde, forming an intermediate that cyclizes to an oxaphosphetane, which then collapses to form the alkene and the phosphate byproduct.[11]

Key Experimental Parameters for Success

The success of the Boc-Valinal chain extension hinges on the careful control of several key parameters:

-

Phosphonate Reagent : Triethyl phosphonoacetate is the most common and cost-effective choice for introducing a two-carbon acetate unit.

-

Base Selection : Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the phosphonate ester. It is crucial to use it as a dispersion in mineral oil and handle it under an inert atmosphere. Milder bases like lithium chloride/DBU can also be effective and may reduce the risk of side reactions.

-

Solvent : Anhydrous aprotic solvents are essential to prevent quenching of the carbanion. Tetrahydrofuran (THF) is an excellent choice due to its ability to solvate the intermediates and its appropriate boiling point.

-

Temperature : The initial deprotonation is typically performed at 0 °C to control the reaction rate. The subsequent addition of the aldehyde and the reaction itself are often carried out at room temperature. For highly sensitive substrates, the entire sequence may be performed at lower temperatures (-78 °C to 0 °C) to maximize stereochemical retention.

-

Strictly Anhydrous Conditions : Any moisture will protonate the highly basic phosphonate carbanion, halting the reaction. All glassware should be oven- or flame-dried, and all reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

Workflow for HWE Chain Extension of Boc-Valinal

The diagram below outlines the complete experimental workflow, from the generation of the phosphonate anion to the final purified product.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Detailed Experimental Protocol

Objective: To synthesize Ethyl (E)-4-(tert-butoxycarbonylamino)-5-methylhex-2-enoate from N-Boc-L-valinal.

Materials and Reagents:

-

N-Boc-L-valinal

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stir bars, septa, needles/syringes

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Ice bath

Protocol:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

To the flask, add sodium hydride (1.2 eq., e.g., 480 mg of 60% dispersion for 10 mmol scale).

-

Wash the NaH dispersion three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully pipette out the hexanes each time.

-

Add anhydrous THF (20 mL) to the washed NaH. Cool the suspension to 0 °C using an ice bath.

-

-

Anion Generation:

-

In a separate dry flask, dissolve triethyl phosphonoacetate (1.2 eq., e.g., 2.69 g, 2.4 mL for 10 mmol scale) in anhydrous THF (10 mL).

-

Add the triethyl phosphonoacetate solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion (the solution should become clear or a fine white suspension).

-

-

Wittig-Type Reaction:

-

In another dry flask, dissolve N-Boc-L-valinal (1.0 eq., e.g., 2.15 g for 10 mmol scale) in anhydrous THF (10 mL).

-

Cool the phosphonate anion solution back down to 0 °C.

-

Slowly add the solution of N-Boc-L-valinal to the phosphonate anion solution via syringe or cannula over 20 minutes.

-

Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine all organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel flash column chromatography.

-

Use a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate in hexanes, to isolate the desired α,β-unsaturated ester.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a colorless oil or white solid.

-

Data Summary and Expected Outcomes

The following table summarizes typical results for the HWE chain extension of Boc-protected amino aldehydes.

| Parameter | Typical Value/Observation | Rationale / Notes |

| Yield | 75-90% | The HWE reaction is generally high-yielding.[12] |

| Stereoselectivity (E:Z) | >95:5 | Stabilized phosphonate reagents strongly favor the formation of the thermodynamic (E)-isomer.[13] |

| Reaction Time | 3 - 6 hours | Monitored by TLC until the starting aldehyde is consumed. |

| Epimerization | < 2% | Use of NaH at 0°C to RT minimizes contact time of the enolizable aldehyde with the base. |

| Purification Method | Flash Chromatography | Effectively separates the product from any unreacted phosphonate and other minor impurities. |

Troubleshooting

-

Low Yield: Often due to wet reagents/solvents or insufficient deprotonation. Ensure all materials are scrupulously dry and that the NaH is active. An extra equivalent of the HWE reagent and base may be required if the Boc-Valinal starting material is not pure.

-

Epimerization Detected: If significant racemization is observed (e.g., by chiral HPLC or NMR analysis of a derivative), consider running the reaction at a lower temperature (e.g., -78 °C to 0 °C) and using a base system like LiCl/DBU or K₂CO₃/18-crown-6, which can be milder.

-

Incomplete Reaction: The aldehyde may be sterically hindered.[14] Increasing the reaction time or temperature (e.g., gentle reflux) may be necessary, but this increases the risk of epimerization. Ensure at least 1.2 equivalents of the phosphonate anion are used.

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and highly reliable method for the stereoselective two-carbon chain extension of N-Boc-L-valinal. By affording excellent yields of the (E)-α,β-unsaturated ester with minimal epimerization and a straightforward purification process, this protocol provides a superior alternative to the classic Wittig reaction. Careful attention to anhydrous conditions and temperature control are critical for achieving optimal results, making this a cornerstone reaction for synthetic chemists in drug development and academic research.

References

- JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.

-

El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Wikipedia. Wittig reaction. Retrieved from Wikipedia. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]

-

RSC Publishing. (n.d.). Wittig reactions of ylide anions derived from stabilised ylides. Retrieved from RSC Publishing. [Link]

-

Unknown Author. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

-

Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction?. Retrieved from Quora. [Link]

-

Arkat USA. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from Arkat USA. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved from Dalal Institute. [Link]

-

Unknown Author. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Unknown Author. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. [Link]

-